molecular formula C12H22N2O5 B3381140 Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate CAS No. 217973-44-9

Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B3381140
CAS No.: 217973-44-9
M. Wt: 274.31 g/mol
InChI Key: LLBXYHZZERLBKQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is an organic compound with the molecular formula C12H22N2O5. It is a derivative of propanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-aminopropanoic acid and methyl 3-aminopropanoate.

    Deprotection: Free amine derivative.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Boc protecting group stabilizes the amine, preventing it from reacting prematurely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is unique due to its dual functional groups (ester and amide) and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)14-7-5-9(15)13-8-6-10(16)18-4/h5-8H2,1-4H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBXYHZZERLBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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